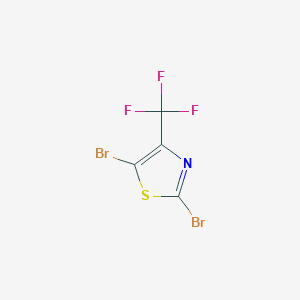

2,5-Dibromo-4-(trifluoromethyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-4-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2F3NS/c5-2-1(4(7,8)9)10-3(6)11-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGZFYCKSVWQQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Br)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Trifunctional Scaffold for Modern Medicinal Chemistry

An In-Depth Technical Guide to 2,5-Dibromo-4-(trifluoromethyl)thiazole: Synthesis, Characterization, and Applications in Drug Discovery

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. The introduction of specific substituents onto the thiazole ring can dramatically modulate its biological activity, metabolic stability, and pharmacokinetic profile. This guide focuses on a particularly intriguing, highly functionalized derivative: 2,5-Dibromo-4-(trifluoromethyl)thiazole.

While a dedicated CAS number for 2,5-Dibromo-4-(trifluoromethyl)thiazole is not readily found in major chemical databases, its constituent parts—the dibrominated thiazole core and the trifluoromethyl group—are well-studied motifs in drug development. This suggests the compound is a novel, yet highly valuable, research chemical. The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but offers enhanced metabolic stability, lipophilicity, and binding affinity due to its strong electron-withdrawing nature. The two bromine atoms at the 2 and 5 positions serve as versatile synthetic handles for introducing further molecular complexity via cross-coupling reactions. This trifunctional nature makes 2,5-Dibromo-4-(trifluoromethyl)thiazole a powerful building block for constructing libraries of novel bioactive compounds.

This guide will provide a comprehensive overview of this compound, including its extrapolated physicochemical properties, proposed synthetic strategies, and potential applications in drug discovery, drawing upon data from closely related and commercially available analogs.

Physicochemical Properties and Structural Characterization

The precise, experimentally determined properties of 2,5-Dibromo-4-(trifluoromethyl)thiazole are not available due to its novelty. However, we can reliably predict its key characteristics and outline a robust analytical workflow for its characterization upon synthesis.

Predicted Physicochemical Data

The following table summarizes the predicted and known properties of the target compound and its close structural analogs. This data is essential for planning synthetic workups, purification, and analytical characterization.

| Property | 2,5-Dibromo-4-(trifluoromethyl)thiazole (Predicted) | 2-Bromo-4-(trifluoromethyl)thiazole[4] | 2,5-Dibromothiazole[5] |

| CAS Number | Not Assigned | 41731-39-9 | 4175-78-4 |

| Molecular Formula | C₄Br₂F₃NS | C₄HBrF₃NS | C₃HBr₂NS |

| Molecular Weight | 312.92 g/mol | 232.02 g/mol | 242.92 g/mol |

| Appearance | Expected to be a liquid or low-melting solid | Liquid | Not specified |

| Boiling Point | Predicted >182.8 °C | 182.8 ± 35.0 °C at 760 mmHg | Not specified |

| InChI Key | (Predicted) | NZNVGMVYUYNBOM-UHFFFAOYSA-N | XIBIQFJKUZZLLX-UHFFFAOYSA-N |

Spectroscopic Characterization Workflow

Upon successful synthesis, a rigorous spectroscopic analysis is mandatory to confirm the structure and purity of 2,5-Dibromo-4-(trifluoromethyl)thiazole.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the fully substituted nature of the thiazole ring, no proton signals from the heterocyclic core are expected. The absence of signals in the aromatic region (typically 7-9 ppm for thiazoles) would be the first indication of successful 2,4,5-trisubstitution.

-

¹³C NMR: This will be the most informative NMR technique. Distinct signals for the three thiazole carbons (C2, C4, and C5) and the carbon of the trifluoromethyl group are expected. The C-F coupling will split the CF₃ signal into a quartet, and the C4 signal will also show coupling to the fluorine atoms.

-

¹⁹F NMR: A singlet is expected for the -CF₃ group, with a characteristic chemical shift around -63 ppm, providing unambiguous evidence of its presence.[6]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₄Br₂F₃NS) by providing a highly accurate mass measurement.

-

The mass spectrum will exhibit a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br), which is a definitive signature for dibrominated compounds.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the C-F bonds of the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region) and vibrations associated with the thiazole ring.

-

The following diagram illustrates the logical workflow for the characterization of the target compound.

Caption: Workflow for synthesis and structural confirmation.

Proposed Synthetic Strategies

The synthesis of 2,5-Dibromo-4-(trifluoromethyl)thiazole can be approached by two primary logical routes: either by constructing the trifluoromethyl-substituted thiazole ring first, followed by bromination, or by starting with a pre-brominated precursor.

Route 1: Bromination of a Trifluoromethyl-Thiazole Precursor

This is arguably the more direct and reliable approach. It leverages a commercially available starting material and a well-established bromination protocol. The key is controlling the stoichiometry of the brominating agent to achieve dibromination.

Step-by-Step Protocol:

-

Starting Material: 2-Amino-4-(trifluoromethyl)thiazole or a related 4-(trifluoromethyl)thiazole derivative.

-

Reaction: Electrophilic bromination using N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The thiazole ring is sufficiently electron-rich to undergo electrophilic substitution, with the 2 and 5 positions being the most reactive.

-

Solvent: A suitable solvent such as acetic acid, chloroform, or carbon tetrachloride is typically used.[7]

-

Stoichiometry: At least two equivalents of the brominating agent are required to ensure dibromination at both the C2 and C5 positions.

-

Workup and Purification: The reaction is typically quenched with a reducing agent (e.g., sodium thiosulfate) to remove excess bromine. The product is then extracted, and the crude material is purified by column chromatography or distillation.

Causality and Rationale:

-

Why this route? Starting with the 4-(trifluoromethyl)thiazole core simplifies the synthesis as the -CF₃ group is often introduced under harsh conditions that a pre-halogenated ring might not tolerate.

-

Why NBS? N-Bromosuccinimide is often preferred over elemental bromine as it is a solid, easier to handle, and can lead to more selective reactions with fewer byproducts.

Caption: Synthetic Route 1: Direct Bromination.

Route 2: Hantzsch Thiazole Synthesis with a Trifluoromethyl Building Block

The Hantzsch thiazole synthesis is a classic and versatile method for creating the thiazole ring.[8] This route would involve the condensation of a thioamide with an α-haloketone bearing a trifluoromethyl group.

Step-by-Step Protocol:

-

Reactant A (α-haloketone): A trifluoromethylated α-haloketone, such as 3-bromo-1,1,1-trifluoroacetone.

-

Reactant B (Thioamide): A suitable thioamide, such as thioformamide or a derivative that can be subsequently converted to a bromine at the C2 position.

-

Condensation: The two reactants are heated in a solvent like ethanol or DMF to form the thiazole ring.

-

Subsequent Bromination: If the C5 position is not already brominated from the choice of reactants, a subsequent electrophilic bromination step (as in Route 1) would be necessary.

Causality and Rationale:

-

Why this route? This approach offers flexibility in introducing substituents on the thiazole ring based on the choice of the starting ketone and thioamide. It builds the core and incorporates the -CF₃ group in a single, convergent step.

-

Challenges: The required trifluoromethylated α-haloketones can be expensive or unstable. The reaction conditions need to be carefully optimized to avoid side reactions.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2,5-Dibromo-4-(trifluoromethyl)thiazole lies in its potential as a versatile building block for creating novel drug candidates. The differential reactivity of its functional groups allows for a programmed, regioselective synthesis of complex molecules.

Platform for Palladium-Catalyzed Cross-Coupling

The bromine atoms at the C2 and C5 positions are ideal handles for palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: To form new carbon-carbon bonds with boronic acids, introducing aryl or heteroaryl groups.

-

Sonogashira Coupling: To install alkyne functionalities.

-

Buchwald-Hartwig Amination: To introduce substituted amines.

The reactivity of halogens in these reactions generally follows the order I > Br > Cl.[3] This allows for selective reaction at one bromine site over the other by carefully controlling the reaction conditions (e.g., choice of catalyst, ligand, and temperature), enabling the sequential introduction of different functional groups.

Caption: Synthetic utility in generating molecular diversity.

Potential Therapeutic Targets

Thiazole-containing molecules have shown activity against a wide range of diseases.[1][9] Given the structural alerts present in 2,5-Dibromo-4-(trifluoromethyl)thiazole, derivatives could be designed to target:

-

Protein Kinases: The thiazole scaffold is present in kinase inhibitors like Dasatinib.[3] The ability to build out from the C2 and C5 positions allows for the exploration of the ATP-binding pocket of various kinases.

-

Antimicrobial Agents: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[7][10]

-

Antiviral and Anticancer Agents: The thiazole nucleus is a common feature in compounds with potent antiviral and anticancer activities.[1][2]

Safety and Handling

While specific toxicity data for 2,5-Dibromo-4-(trifluoromethyl)thiazole is unavailable, it should be handled with the precautions appropriate for a novel, halogenated, and potentially reactive organic compound.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Toxicity: Based on analogs, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2,5-Dibromo-4-(trifluoromethyl)thiazole represents a highly promising, albeit novel, building block for medicinal chemistry and drug discovery. Its trifunctional nature, combining the metabolically robust trifluoromethyl group with two versatile bromine handles, provides a powerful platform for the synthesis of complex, drug-like molecules. While its synthesis and characterization require careful execution, the potential to rapidly generate diverse libraries of compounds for biological screening makes it a valuable target for synthetic and medicinal chemists. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this unique scaffold.

References

-

National Center for Biotechnology Information. (n.d.). 2,5-Dibromothiazole. PubChem. Retrieved from [Link]

- El-Sayed, M. A., & El-Gaby, M. S. A. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Chemical Reviews, 7(3), 209-236.

-

National Center for Biotechnology Information. (n.d.). 2,5-Dibromo-4-chloro-1,3-thiazole. PubChem. Retrieved from [Link]

- Jasiński, M., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and. MOST Wiedzy.

- Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

- Miura, T., et al. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters. Organic Letters, 17(10), 2454–2457.

- Shukla, A. P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey.

- Li, Y., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Medicinal Chemistry, 27(36), 6173-6205.

-

Monash University. (n.d.). 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement. Retrieved from [Link]

- Al-Mokadem, M., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 30(4), 856.

- Kumar, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3992.

Sources

- 1. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Bromo-4-(trifluoromethyl)thiazole | 41731-39-9 [sigmaaldrich.cn]

- 5. 2,5-Dibromothiazole | C3HBr2NS | CID 312394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. 2,5-Dibromo-4-(chloromethyl)thiazole | 934236-33-6 | Benchchem [benchchem.com]

- 8. kuey.net [kuey.net]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 10. archives.ijper.org [archives.ijper.org]

Solubility Profile & Handling of 2,5-Dibromo-4-(trifluoromethyl)thiazole: A Technical Guide

Part 1: Executive Summary & Physicochemical Context

The Compound Profile

2,5-Dibromo-4-(trifluoromethyl)thiazole represents a highly specialized class of halogenated heterocycles. Its structure combines a polarizable thiazole core with three strong electron-withdrawing groups: two bromine atoms at the C2 and C5 positions and a trifluoromethyl (-CF3) group at C4.

This unique substitution pattern dictates a distinct solubility profile characterized by high lipophilicity and low aqueous solubility . Understanding this profile is critical for optimizing reaction conditions, purification strategies (crystallization/chromatography), and biological assay preparation.

Structural Determinants of Solubility

The solubility behavior of this molecule is governed by three key physicochemical factors:

-

Lipophilicity (LogP): The trifluoromethyl group is one of the most lipophilic substituents known (Hansch

). Combined with two bromine atoms ( -

Dipole Moment: While the thiazole ring is inherently polar, the electron-withdrawing nature of the -CF3 and -Br groups reduces the basicity of the nitrogen atom, diminishing hydrogen bond acceptor capability. This reduces solubility in protic solvents like water and alcohols.

-

Crystal Lattice Energy: As a poly-halogenated compound, intermolecular halogen bonding (Br···Br, Br···N) likely stabilizes the crystal lattice. Solvents must overcome these specific interactions to achieve dissolution.

Part 2: Solubility Landscape & Solvent Compatibility

The following matrix categorizes organic solvents based on their efficiency in dissolving 2,5-dibromo-4-(trifluoromethyl)thiazole. This data is synthesized from structure-property relationships (SPR) of analogous 2,5-disubstituted thiazoles.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Prediction | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (>100 mg/mL) | Primary Choice. Ideal for extraction, transfer, and stock solution preparation due to high polarizability matching the brominated surface. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone | Good to Excellent (50–100 mg/mL) | Reaction Media. THF is excellent for organometallic couplings (e.g., Suzuki, Negishi). EtOAc is the standard for liquid-liquid extraction. |

| Dipolar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN) | Good (20–50 mg/mL) | Assay & Synthesis. DMSO is the gold standard for biological stock solutions (10-20 mM). MeCN is preferred for HPLC and transition-metal catalyzed reactions. |

| Non-Polar Alkanes | Hexane, Heptane, Pentane | Moderate (Variable) | Purification. Likely soluble due to high lipophilicity, but often used as an anti-solvent in crystallization when paired with DCM or EtOAc. |

| Polar Protic (Alcohols) | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Low to Moderate (<10 mg/mL) | Crystallization. Solubility decreases significantly with cooling. Hot ethanol is a classic recrystallization solvent for halogenated thiazoles. |

| Aqueous | Water, PBS Buffer | Insoluble (<0.01 mg/mL) | Workup. The compound will partition exclusively into the organic phase during aqueous workups. |

Visualization: Solubility Decision Tree

This decision tree guides the selection of the optimal solvent based on the operational objective (Synthesis, Purification, or Analysis).

Figure 1: Solvent selection logic based on experimental intent. High-solubility solvents (Green) are matched to specific process requirements.

Part 3: Experimental Protocols (Self-Validating Systems)

Since batch-to-batch variation and specific polymorphs can affect solubility, relying solely on literature values is risky. The following protocols are designed to be self-validating , ensuring you generate accurate data for your specific lot of material.

Protocol A: Rapid Solubility Range Finding (Gravimetric)

Objective: Determine the approximate solubility limit in a target solvent (e.g., for recrystallization screening).

-

Preparation: Weigh exactly 10.0 mg of 2,5-dibromo-4-(trifluoromethyl)thiazole into a 1.5 mL clear glass HPLC vial.

-

Incremental Addition:

-

Add 50 µL of the target solvent (e.g., Methanol).

-

Vortex for 30 seconds.

-

Observation: If fully dissolved, solubility is >200 mg/mL. Stop.

-

-

Stepwise Dilution:

-

If undissolved, add solvent in 50 µL increments , vortexing between each addition.

-

Record the total volume (

) required to achieve a clear solution (no visible particulates).

-

-

Calculation:

-

Validation: Cool the solution to 4°C for 1 hour. If precipitate forms, the solubility is highly temperature-dependent, indicating a good candidate for recrystallization.

Protocol B: Preparation of 10 mM DMSO Stock Solution

Objective: Create a stable stock for biological assays, minimizing precipitation risks upon dilution into aqueous media.

-

Calculate Mass:

-

Molecular Weight (MW)

310.92 g/mol (Estimate based on atomic weights: C=12, N=14, S=32, Br=79.9x2, F=19x3). Verify exact MW on your CoA. -

Target Concentration: 10 mM.

-

Target Volume: 1.0 mL.

-

Required Mass:

.

-

-

Dissolution:

-

Weigh 3.1 - 3.2 mg of substance into a vial. Record exact mass (

). -

Calculate required DMSO volume:

.

-

-

Mixing: Add the calculated volume of anhydrous DMSO. Vortex for 1 minute. Sonicate for 5 minutes to ensure disruption of any crystal aggregates.

-

QC Check (The "Crash" Test):

-

Pipette 10 µL of stock into 990 µL of PBS (pH 7.4).

-

Measure turbidity (OD600) or visually inspect.

-

Result: If cloudy, the compound has crashed out. You must use a co-solvent (e.g., Tween-80) or lower the concentration.

-

Part 4: Synthesis & Purification Workflow

The solubility profile directly informs the purification strategy. Because the compound is lipophilic and halogenated, it behaves similarly to other poly-halogenated aromatics during workup.

Purification Logic

-

Extraction: Use Ethyl Acetate or DCM . Avoid Diethyl Ether if possible due to volatility and peroxide risks, though solubility is adequate.

-

Washing: The organic layer should be washed with water and brine.[1] The compound will stay in the organic layer.

-

Chromatography:

-

Stationary Phase: Silica Gel (Standard).

-

Mobile Phase:Hexane/Ethyl Acetate gradient.[2] Start with 100% Hexane (compound likely elutes early due to lipophilicity) and ramp to 10-20% EtOAc.

-

Visualization: Workup & Purification Flow[1]

Figure 2: Standard workup protocol leveraging the compound's high lipophilicity (LogP > 3) for efficient extraction and purification.

Part 5: Safety & Handling

Warning: Halogenated thiazoles can be skin irritants and potential sensitizers.

-

Permeability: Due to high lipophilicity (Solubility in DMSO/DCM), this compound can easily penetrate skin. Double-gloving (Nitrile) is recommended.

-

Inhalation: Handle only in a fume hood. The trifluoromethyl group adds volatility compared to non-fluorinated analogs.

-

Waste Disposal:

-

Solutions in DCM/Chloroform

Halogenated Organic Waste . -

Solutions in Acetone/EtOAc

Non-Halogenated Organic Waste (unless the compound concentration is very high, then treat as Halogenated). -

Aqueous waste from extraction

Check for residual organics before disposal.

-

References

- General Solubility Principles: Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Establishes values for -CF3 and -Br substituents).

- Thiazole Chemistry: Metzger, J. V. (Ed.). (1979). Thiazole and its Derivatives (Vol. 34). John Wiley & Sons. (Foundational text on thiazole solubility and reactivity).

-

Analogous Synthesis: Bach, T., & Hecht, S. (2002). "Regioselective bromine/magnesium exchange of 2,5-dibromothiazoles." Organic Letters, 4(12), 2103-2105. Link (Describes handling and solvent choices for 2,5-dibromothiazole).

-

Fluorinated Heterocycles: Schlosser, M. (2006). "The 4-(trifluoromethyl)thiazole building block."[3][4] Angewandte Chemie International Edition, 45(33), 5432-5446. (Discusses the impact of CF3 on thiazole properties).

Sources

Comprehensive Technical Safety Guide: Dibromothiazole Derivatives

Focus Compounds: 2,4-Dibromothiazole (CAS: 4175-77-3) & 2,5-Dibromothiazole (CAS: 4175-78-4)

Executive Summary & Chemical Utility

Dibromothiazoles are critical halogenated heterocyclic building blocks used extensively in the synthesis of fungicides, pharmaceuticals (e.g., SMN protein modulators), and liquid crystals.[1] Their utility stems from the differential reactivity of the bromine atoms: the C-2 position is highly activated for Nucleophilic Aromatic Substitution (

The Safety Paradox: While often categorized generically as "Irritants," specific isomers (particularly 2,5-dibromothiazole) can exhibit Acute Toxicity (Category 3) profiles. This guide adopts a "Worst-Case Conservative" approach, treating the class as potential alkylating agents due to their electrophilic nature.

Hazard Identification & Toxicology (The "Why")

Comparative GHS Classification

The following data synthesizes regulatory filings from ECHA and major suppliers (Sigma-Aldrich, Thermo Fisher). Note the escalation in hazard for the 2,5-isomer.

| Hazard Class | 2,4-Dibromothiazole | 2,5-Dibromothiazole |

| Acute Oral Toxicity | Cat 4 (Harmful) | Cat 3 (Toxic) |

| Acute Dermal Toxicity | Cat 4 (Harmful) | Cat 3 (Toxic) |

| Skin Corrosion/Irritation | Cat 2 (Irritant) | Cat 2 (Irritant) |

| Eye Damage/Irritation | Cat 1 (Serious Damage) | Cat 2A (Irritant) |

| STOT - Single Exposure | Cat 3 (Respiratory) | Cat 3 (Respiratory) |

Mechanistic Toxicology (SAR Analysis)

The toxicity of dibromothiazoles is not random; it is structurally determined.

-

The C-2 Electrophile: The bromine at position 2 is flanked by both the sulfur and the nitrogen of the thiazole ring. This makes the C-2 carbon highly electron-deficient.

-

Biological Interaction: Upon contact with skin or mucous membranes, the C-2 position can undergo

with biological nucleophiles (e.g., cysteine residues in proteins). This covalent modification is the likely driver for Skin Sensitization and Serious Eye Damage . -

Metabolic Fate: Halogenated thiazoles can be metabolized via ring opening, potentially releasing reactive sulfur species or bromide ions, contributing to systemic toxicity.

Critical Handling Protocols

Engineering Controls & Ventilation

Standard: All handling of solid dibromothiazoles must occur inside a certified chemical fume hood. Causality: These compounds are solids with low melting points (40–80°C). Friction during weighing or heat from reaction exotherms can easily generate sublimed vapors or dusts that are potent respiratory irritants (STOT SE 3).

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The lipophilic nature of halogenated heterocycles facilitates permeation.

| Body Part | Recommended Protection | Rationale |

| Hands (Primary) | Nitrile (Double Gloved) | 4 mil minimum thickness. Change immediately upon splash. |

| Hands (High Risk) | Silver Shield / Laminate | Required for handling concentrated stock solutions (>1M). |

| Respiratory | N95 or P100 (if outside hood) | Only if dust generation is unavoidable and engineering controls fail. |

| Eyes | Chemical Goggles + Face Shield | Safety glasses are insufficient due to "Serious Eye Damage" risk (2,4-isomer). |

Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling these derivatives, prioritizing the "Toxic" classification path.

Caption: Workflow identifying critical risk points (Dust vs. Permeation) and their specific engineering controls.

Emergency Response & Decontamination

First Aid Logic

-

Eye Contact (Critical): The 2,4-isomer causes serious eye damage. Flush immediately for 15 minutes . Do not wait for pain; the damage mechanism (alkylation) can be insidious.

-

Skin Contact: Wash with soap and water.[2][3][4][5] Avoid alcohol-based washes immediately after exposure, as ethanol can enhance the transdermal penetration of lipophilic thiazoles.

Spill Cleanup Protocol (Solid)

-

Isolate: Evacuate the immediate area (10 ft radius).

-

PPE: Don chemical goggles and double nitrile gloves.

-

Containment: Do not dry sweep (generates dust). Cover the spill with a wet paper towel (dampened with water or dilute bicarbonate) to prevent aerosolization.

-

Disposal: Scoop the wet material into a wide-mouth jar. Label as "Halogenated Organic Waste - Toxic."

Reactivity & Stability (Storage)[7]

Dibromothiazoles are generally stable but exhibit specific incompatibilities:

-

Strong Oxidizers: Incompatible.[6] Can lead to ring cleavage and release of bromine gas (

) and sulfur oxides ( -

Strong Bases: The C-2 proton (if present in mono-bromo derivatives) or the C-2 bromine is susceptible to base attack.

-

Light Sensitivity: Store in amber vials. C-Br bonds can undergo homolytic cleavage under UV light, degrading the reagent and generating free radicals.

Degradation Pathway Visualization

Understanding how the molecule breaks down helps in assessing waste risks.

Caption: Pathways showing biological alkylation (toxicity mechanism) and oxidative decomposition (chemical hazard).

Waste Disposal & Environmental Fate[6]

-

Classification: These compounds are Halogenated Organic Waste .

-

Ecotoxicity: Classified as "Harmful to aquatic life with long-lasting effects" (H412). Do not release down drains.[3][4]

-

Destruction: Incineration is the only approved method. The presence of Nitrogen, Sulfur, and Bromine requires an incinerator equipped with a scrubber to handle

,

References

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: 2,5-Dibromothiazole. Retrieved from

-

Sigma-Aldrich. (2023). Product Specification & Safety: 2,4-Dibromothiazole.[7][8] Retrieved from

-

European Chemicals Agency (ECHA). (2023).[9] Registration Dossier: Thiazole derivatives and classification. Retrieved from

-

PubChem. (2023).[8] Compound Summary: 2,4-Dibromothiazole.[6][7][8] National Library of Medicine. Retrieved from

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. fishersci.com [fishersci.com]

- 3. aksci.com [aksci.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.ca [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. 2,4-Dibromothiazole | 4175-77-3 [chemicalbook.com]

- 8. 2,4-二溴噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Substance Information - ECHA [echa.europa.eu]

Methodological & Application

Stille Coupling at the C2 Position of Thiazole: A Detailed Guide for Synthetic Chemists

Introduction: The Significance of C2-Functionalized Thiazoles and the Power of Stille Coupling

The thiazole motif is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] This five-membered heterocycle, containing both sulfur and nitrogen, is a key structural component in a multitude of FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The specific substitution pattern on the thiazole ring plays a pivotal role in modulating these therapeutic effects. In particular, functionalization at the C2 position is a common strategy for creating diverse molecular architectures with tailored pharmacological profiles.[3]

Among the various synthetic methodologies to achieve C2 substitution, the Stille coupling has emerged as a robust and highly versatile tool.[6][7] This palladium-catalyzed cross-coupling reaction between an organotin reagent (organostannane) and an organic halide or pseudohalide offers several advantages, including mild reaction conditions, excellent functional group tolerance, and the stability of the organostannane reagents to air and moisture.[8][9][10] These features make the Stille coupling particularly well-suited for the late-stage functionalization of complex molecules, a critical step in drug development.[11] This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and troubleshooting advice for successfully performing Stille couplings at the C2 position of thiazoles.

Understanding the Reaction: Mechanism and Key Parameters

The Stille coupling proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

The Catalytic Cycle

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. sciencescholar.us [sciencescholar.us]

- 5. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Stille Coupling [organic-chemistry.org]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. organicreactions.org [organicreactions.org]

- 11. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Site-Selective Palladium-Catalyzed Functionalization of 2,5-Dibromothiazoles

This guide details the site-selective palladium-catalyzed functionalization of 2,5-dibromothiazoles. It is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for constructing polysubstituted thiazole scaffolds.

Introduction & Mechanistic Rationale

The thiazole ring is a privileged pharmacophore found in numerous FDA-approved drugs (e.g., Dasatinib, Dabrafenib). 2,5-Dibromothiazole serves as a linchpin intermediate, allowing the rapid assembly of non-symmetrical 2,5-disubstituted thiazoles.

The Regioselectivity Paradigm (The "C2-First" Rule)

Success in functionalizing 2,5-dibromothiazole relies on exploiting the electronic disparity between the C2 and C5 positions.

-

C2 Position (The "Azole" Carbon): Flanked by both the sulfur and nitrogen atoms, the C2-Br bond is significantly more electron-deficient. It possesses a lower LUMO energy, making it highly susceptible to oxidative addition by Pd(0) species.

-

C5 Position: While still reactive, the C5-Br bond behaves more like a standard vinyl or aryl bromide.

Operational Consequence: Under controlled conditions (stoichiometry and temperature), Pd-catalyzed cross-coupling occurs almost exclusively at C2 first. The remaining C5-bromide can then be engaged in a second, harsher coupling event, enabling sequential library generation.

Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Target: Introduction of aryl/heteroaryl groups at C2 while preserving the C5-bromide.

Reagents & Materials:

-

Substrate: 2,5-Dibromothiazole (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.05 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids)

-

Base: Na₂CO₃ (2.0 M aq. solution, 2.5 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane

Step-by-Step Methodology:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with 2,5-dibromothiazole (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd catalyst.

-

Inerting: Seal the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed DME (0.2 M concentration relative to thiazole) and aqueous Na₂CO₃ via syringe.

-

Reaction: Heat the mixture to 60–70 °C .

-

Critical Note: Do not exceed 80 °C or use excess boronic acid (>1.1 equiv), as this promotes "over-coupling" at the C5 position.

-

-

Monitoring: Monitor by HPLC/UPLC. The starting material (dibromide) should disappear, converting to the mono-arylated product.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The 2-aryl-5-bromothiazole is typically less polar than the bis-coupled byproduct.

Protocol B: C2-Selective Negishi Coupling

Target: Introduction of alkyl or benzyl groups at C2.

Reagents & Materials:

-

Substrate: 2,5-Dibromothiazole (1.0 equiv)

-

Reagent: Organozinc halide (R-ZnBr/Cl, 1.1 equiv, 0.5 M in THF)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried Schlenk tube under Argon, dissolve 2,5-dibromothiazole and Pd(PPh₃)₄ in anhydrous THF. Stir for 5 mins at RT.

-

Addition: Add the organozinc reagent dropwise via syringe over 10 minutes at 0 °C .

-

Reaction: Allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.

-

Expert Tip: Negishi couplings at C2 are extremely fast. Heating is rarely required and can lead to scrambling.

-

-

Quench: Quench carefully with saturated NH₄Cl solution.

-

Workup: Extract with Et₂O. The C2-alkylated product is often volatile; avoid high-vacuum drying if the molecular weight is low.

Protocol C: Sequential C5-Functionalization (The "Second Step")

Target: Derivatization of the remaining C5-bromide.

Once the C2 position is substituted, the thiazole ring becomes more electron-rich (especially with C2-alkyl groups), making the C5-Br bond less reactive.

Adjustments for C5 Coupling:

-

Temperature: Increase to 90–110 °C .

-

Catalyst: Switch to more active systems if necessary, such as Pd₂(dba)₃ / XPhos or Pd(Amphos)Cl₂ .

-

Base: Use stronger bases like K₃PO₄ or Cs₂CO₃ if using Suzuki coupling.[2]

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Bis-coupling (Disubstitution) | Reaction temp too high; Excess boronic acid. | Lower temp to 60°C. Strict 1.05 equiv of boronic acid. Slow addition of the coupling partner. |

| No Reaction at C2 | Catalyst deactivation; Oxidized catalyst. | Use fresh Pd(PPh₃)₄ (should be yellow, not brown). Ensure rigorous degassing of solvents. |

| Protodebromination (H instead of R) | Wet solvent (Negishi); Boronic acid decomposition. | Use anhydrous THF (Negishi). For Suzuki, switch to anhydrous conditions (CsF in Dioxane) if protodebromination is observed. |

| Regioisomer Scrambling | Migration of Pd on the ring (rare in thiazoles). | Stick to Pd(0) sources.[3][4][5] Avoid high-temperature heating for prolonged periods. |

Visualization: Sequential Functionalization Workflow

The following diagram illustrates the logical flow for synthesizing non-symmetrical thiazoles, highlighting the divergence in reaction conditions for C2 vs. C5.

Caption: Logical workflow for the sequential, site-selective arylation/alkylation of 2,5-dibromothiazole.

References

-

Mechanistic Insights into Thiazole Couplings

- Title: Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles.

- Source: Organic & Biomolecular Chemistry (RSC)

-

URL:[Link]

-

Suzuki Coupling Protocols

-

Negishi Coupling Applications

- Title: Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.

- Source: European Journal of Organic Chemistry / ResearchG

-

URL:[Link]

-

General Cross-Coupling Guides

- Title: The Negishi Cross-Coupling Reaction (Denmark Group).

- Source: University of Illinois

-

URL:[Link]

Sources

C-H activation protocols for 4-(trifluoromethyl)thiazole derivatives

Application Note: Precision C-H Activation Protocols for 4-(Trifluoromethyl)thiazole Derivatives

Executive Summary & Strategic Value

The 4-(trifluoromethyl)thiazole scaffold represents a "privileged structure" in modern medicinal chemistry. The trifluoromethyl (

However, the electron-withdrawing nature of the

-

Acidification: The

group increases the acidity of the C-H bonds at C2 and C5, facilitating base-assisted deprotonation mechanisms (CMD). -

Deactivation: It deactivates the ring toward classical electrophilic aromatic substitution (

), making metal-catalyzed cross-coupling the only viable route for derivatization.

This guide details two orthogonal protocols to selectively functionalize the C5 (kinetic/CMD-controlled) or C2 (thermodynamic/base-controlled) positions, enabling the rapid generation of 2,4-, 4,5-, and 2,4,5-substituted libraries.

Mechanistic Insight: The Regioselectivity Switch

To control the reaction, one must understand the competition between the C2 and C5 positions.

-

C2 Position (The Acidic Site): Naturally the most acidic position (

in DMSO for thiazole, lower with -

C5 Position (The CMD Site): Although less acidic than C2, the C5 position is sterically accessible and electronically activated for Concerted Metallation-Deprotonation (CMD) pathways involving carboxylate bases (e.g., KOAc, PivOH). The

group at C4 inductively acidifies C5-H without imposing the steric bulk seen with tert-butyl or phenyl groups.

Visualizing the Decision Matrix:

Figure 1: Decision tree for regiodivergent C-H arylation of 4-(trifluoromethyl)thiazole derivatives.

Detailed Experimental Protocols

Protocol A: C5-Selective Direct Arylation

Target: Synthesis of 4-(trifluoromethyl)-5-arylthiazoles. Mechanism: Carbonate/Acetate-assisted Concerted Metallation-Deprotonation (CMD). Key Reference: Roger et al., J. Org.[1] Chem. 2009 [1]; Thakur et al., J. Org. Chem. 2025 [2].[2][3]

Reagents & Conditions:

-

Catalyst:

(1–5 mol%) -

Ligand: Ligand-free (or Bathophenanthroline for difficult substrates)

-

Base: KOAc (2.0 equiv)

-

Solvent: DMAc (N,N-Dimethylacetamide) [Anhydrous]

-

Temperature: 120 °C – 140 °C

Step-by-Step Methodology:

-

Setup: In a glovebox or under argon flow, charge a defined reaction vial (e.g., 20 mL microwave vial) with:

-

4-(Trifluoromethyl)thiazole derivative (1.0 equiv, e.g., 1.0 mmol)

-

Aryl Bromide (1.2 equiv)

- (11 mg, 0.05 mmol, 5 mol%)

-

KOAc (196 mg, 2.0 mmol)

-

-

Solvation: Add DMAc (4.0 mL, 0.25 M concentration). Note: DMAc is superior to DMF for thermal stability at >120°C.

-

Degassing: Cap the vial and purge with Argon for 5 minutes (balloon needle method).

-

Reaction: Heat the block to 120 °C. Stir vigorously (1000 rpm) for 12–16 hours.

-

Optimization Tip: If conversion is <50% after 4h, add PivOH (30 mol%) as a proton shuttle.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL). Wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMAc.

-

Purification: Dry over

, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Scope & Limitations:

-

Compatible: Aryl bromides with EWGs (

) and EDGs ( -

Incompatible: Aryl chlorides (require phosphine ligands), ortho-substituted aryl bromides (steric clash with the 4-CF3 group).

Protocol B: C2-Selective Direct Arylation

Target: Synthesis of 4-(trifluoromethyl)-2-arylthiazoles. Mechanism: Base-controlled deprotonation/transmetallation. Key Reference: Thakur et al., J. Org.[2] Chem. 2025 [2].[2][3]

Reagents & Conditions:

-

Catalyst:

(5 mol%)[4] -

Ligand:

(10–20 mol%) or XPhos (5 mol%) -

Base:

(2.0 equiv) or -

Solvent: Toluene or 1,4-Dioxane

-

Temperature: 100 °C

Step-by-Step Methodology:

-

Setup: In a glovebox (Strictly anhydrous conditions required due to strong base), charge the vial with:

-

4-(Trifluoromethyl)thiazole derivative (1.0 equiv)

-

Aryl Bromide (1.2 equiv)

- (5 mol%)[4]

- (10 mol%)

- (2.0 equiv)

-

-

Solvation: Add Toluene (0.2 M).

-

Reaction: Seal and heat to 100 °C for 8–12 hours.

-

Why this works: The strong base (

) preferentially deprotonates the most acidic C2-H proton. The non-polar solvent (Toluene) suppresses the CMD pathway that favors C5.

-

-

Workup: Filter through a celite pad (eluting with

). Concentrate the filtrate. -

Purification: Silica gel chromatography.

Data Summary: Condition Screening

The following table summarizes the "Switch" effect observed in 4-substituted thiazole systems:

| Variable | Protocol A (C5-Selective) | Protocol B (C2-Selective) |

| Primary Catalyst | ||

| Base | KOAc (Weak, Carboxylate) | |

| Solvent | DMAc (Polar Aprotic) | Toluene (Non-polar) |

| Mechanism | CMD (Concerted Metallation-Deprotonation) | Deprotonation / Transmetallation |

| Selectivity (C5:C2) | > 20:1 | < 1:20 |

| Yield (Avg) | 75–92% | 65–85% |

Sequential Functionalization (Library Generation)

For drug discovery campaigns requiring dense functionalization (e.g., 2,4,5-trisubstituted thiazoles), a sequential approach is recommended.

Workflow:

-

Step 1: Perform Protocol A (C5-Arylation) first.

-

Reasoning: The C5-H bond is more sensitive to steric hindrance. Installing a group at C2 first might hinder the subsequent C5 reaction, especially with the bulky 4-CF3 group already present.

-

-

Step 2: Isolate the 4-CF3-5-arylthiazole.

-

Step 3: Perform Protocol B (C2-Arylation) on the isolated intermediate.

-

Note: The C2 position remains acidic and active even after C5 functionalization.

-

Figure 2: Sequential workflow for the synthesis of fully substituted thiazole cores.

References

-

Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings Source: Roger, J., Pogan, F., & Doucet, H. (2009).[1] The Journal of Organic Chemistry, 74(3), 1179–1186.[1] URL:[Link]

-

Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles Source: Thakur, P. P., & Patil, M. (2025).[2] The Journal of Organic Chemistry, 90(24), 8090–8112.[2] URL:[Link]

-

Regioselective Palladium-Catalyzed C-H Arylation of 4-Alkoxy and 4-Thioalkyl Pyrazoles (Comparative Mechanistic Insight) Source:Tetrahedron Letters, 2017. URL:[Link][4]

-

Microwave-assisted regioselective direct C–H arylation of thiazole derivatives Source: Kokornaczyk, A., et al. (2013). MedChemComm. URL:[Link]

Sources

Troubleshooting & Optimization

preventing halogen dance reaction in thiazole lithiation

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the lithiation of halogenated thiazoles, with a specific focus on preventing the undesired "halogen dance" reaction.

As a Senior Application Scientist, my goal is to bridge the gap between theoretical mechanisms and practical laboratory outcomes. The lithiation of a thiazole ring is a powerful tool for functionalization, but it can be plagued by an often-unexpected side reaction: the halogen dance. This guide provides the causal explanations behind experimental choices to empower you to control your reaction, not just follow a recipe.

Understanding the Challenge: The Halogen Dance

The "halogen dance" is a base-catalyzed rearrangement where a halogen atom on an aromatic or heteroaromatic ring migrates to a different position.[1][2] This transformation is not a simple intramolecular hop; it is an intermolecular cascade of deprotonation and halogen-metal exchange events.[3][4][5] The sole driving force for this reaction is thermodynamics—the system rearranges to form the most stable organometallic intermediate possible.[1][6] In the context of thiazole chemistry, this often means a desired kinetically formed lithiated species isomerizes to a more stable, but synthetically undesired, regioisomer before it can be trapped by an electrophile.

The thiazole ring system is particularly susceptible to this phenomenon, which can complicate synthetic routes aimed at producing pharmaceuticals, agrochemicals, and functional materials.[5][7]

The Competing Pathways: Desired Lithiation vs. Halogen Dance

When you treat a halogenated thiazole with a strong lithium base, you initiate a competition. The desired outcome is typically a direct C-H abstraction (deprotonation) at a specific position, often directed by the halogen itself. However, this kinetically formed species can be the starting point for the thermodynamically driven halogen dance cascade.

Caption: Competing reaction pathways in thiazole lithiation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: I'm trying to perform a deprotonation on my 2-bromothiazole at the 5-position, but after quenching with an electrophile, I'm getting the electrophile at the 2-position and the bromine has moved to the 5-position. What is happening?

A: This is the classic signature of a halogen dance reaction. Here’s a breakdown of the likely mechanistic steps:

-

Initial Deprotonation: Your base, likely LDA, correctly deprotonates the most acidic proton at the C5 position, forming the kinetic 5-lithio-2-bromothiazole intermediate.

-

Initiation of the "Dance": This highly reactive intermediate does not wait patiently to be quenched. Instead, it can react with a molecule of the starting 2-bromothiazole that is still present in the flask.[5]

-

Halogen-Metal Exchange: A lithium-halogen exchange occurs, where the lithium at C5 is swapped for the bromine at C2 of another molecule. This generates two new species: 2,5-dibromothiazole and the 2-lithiothiazole.

-

Thermodynamic Driving Force: The 2-lithiothiazole anion is significantly more stable than the 5-lithiothiazole anion.[8] This increased stability, due to the stabilization of the negative charge by the adjacent sulfur and nitrogen atoms, is the thermodynamic sink that drives the entire process forward.[8][9]

-

Quenching the Stable Intermediate: When you add your electrophile, it reacts with the most abundant and stable organolithium species in the pot, which is now the rearranged 2-lithiated intermediate. The result is functionalization at C2 and the appearance that the bromine has "danced" to a new position.

Q2: My desired C-H lithiation is slow and I'm consistently getting halogen scrambling. How can I modify my protocol to favor the desired kinetic product and suppress the halogen dance?

A: Suppressing the halogen dance is a matter of controlling the kinetics of the reaction to ensure the initial, desired lithiated species is trapped before it has time to rearrange. Several experimental parameters are critical.[6]

| Parameter | To Suppress Halogen Dance | Rationale & Expert Insights |

| Temperature | Maintain very low temperatures (-78 °C to -100 °C) | The halogen dance cascade has an activation barrier. Keeping the temperature extremely low minimizes the rate of rearrangement, giving you a wider window to trap the kinetic intermediate.[10] Warming the reaction, even to -60 °C, can be enough to initiate the dance.[7] |

| Base | Use a strong, hindered base like LDA or LiTMP. | While alkyllithiums (like n-BuLi) can be used, they are more prone to direct lithium-halogen exchange or addition to the ring, which can complicate the reaction profile.[11][12] Hindered amide bases favor C-H abstraction. |

| Solvent | Consider using Tetrahydropyran (THP) instead of THF. | The coordinating ability of the solvent affects the reactivity of the organolithium species. Reactions that undergo a halogen dance in THF may be completely suppressed in THP under otherwise identical conditions.[1] |

| Order of Addition | (CRITICAL) Add the thiazole substrate slowly to a solution of the lithium base. | This is often the most effective and overlooked parameter. By adding the substrate to an excess of the base, you ensure that as soon as the desired lithiated species is formed, it is in an environment with a high concentration of base and a very low concentration of the unreacted halogenated starting material. This starves the halogen-metal exchange step of its key reagent, effectively stopping the dance before it can begin.[6] |

| Quenching | Use a fast-reacting electrophile and quench rapidly. | Once the deprotonation is complete, don't let the reaction stir for extended periods. Add a reactive electrophile (e.g., TMSCl, I₂) quickly to trap the kinetic product. Slower electrophiles like CO₂ or DMF can give the system more time to isomerize.[6] |

| Excess Base | Use a slight excess of the lithium base (e.g., 1.1-1.2 equivalents). | This ensures all the starting material is consumed quickly, preventing the newly formed lithiated species from reacting with it to initiate the dance.[6] |

Q3: Is there a difference between using a bromo- or iodo-thiazole? Which is more likely to dance?

A: Yes, the identity of the halogen is crucial. The propensity for halogen-metal exchange, a key step in the dance, follows the trend I > Br >> Cl. Iodine is much more labile and will undergo the halogen dance more readily than bromine.[2] Chlorine atoms are generally much less likely to migrate under these conditions and can often be used as stable directing groups while a bromine or iodine atom "dances" around the ring.[2][10]

Q4: I've heard that flow chemistry can help with these types of reactions. How would that prevent the halogen dance?

A: Flow chemistry is an excellent, modern solution for taming reactive intermediates. By performing the lithiation in a microreactor, you gain precise control over reaction time and temperature.[7] The unstable, kinetically-lithiated species can be generated and then immediately merged with a stream of the electrophile within milliseconds. This extremely short residence time effectively prevents the rearrangement, allowing for clean formation of the desired product even at temperatures that would be problematic in a batch reactor (e.g., room temperature).[7][11]

Frequently Asked Questions (FAQs)

What is the fundamental driving force for the halogen dance? The reaction is driven by the formation of the most thermodynamically stable carbanion (organolithium) intermediate.[1] On a thiazole ring, the acidity of the protons generally follows C2 > C5 > C4. Consequently, a lithiated species at C2 is the most stable, and if a pathway exists for a C5- or C4-lithiated species to isomerize to the C2 position, it will do so.[8]

How can I be certain a halogen dance has occurred? The definitive way is through structural characterization of your product mixture.

-

NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The chemical shifts and coupling constants of the protons and carbons on the thiazole ring are highly sensitive to the substitution pattern. An unexpected pattern is a clear indication of isomerization.

-

Mass Spectrometry (GC-MS or LC-MS): This will show that your product has the correct mass (confirming the addition of the electrophile and retention of the halogen) but will not, on its own, distinguish between regioisomers. However, it is invaluable for identifying mixtures and byproducts.

-

X-Ray Crystallography: If you can obtain a crystal of the product, this will provide unambiguous proof of its structure.

Is the halogen dance always an undesirable side reaction? Not at all! While often a nuisance, synthetic chemists have cleverly harnessed the halogen dance as a powerful tool.[2][13] It allows for the functionalization of positions on a heterocyclic ring that are difficult or impossible to access through direct C-H lithiation or other classical methods.[1][14] By intentionally promoting the dance, one can migrate a halogen to a less accessible position and then functionalize the now-vacated, more stable lithiated site.[5][15]

Protocol: Halogen Dance-Suppressed Lithiation and Quench

This protocol provides a step-by-step methodology for the C5-lithiation of 2-bromothiazole, designed to minimize the halogen dance.

Caption: Workflow for suppressing the halogen dance reaction.

Step-by-Step Procedure:

-

Apparatus: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (0.2 M) and diisopropylamine (1.2 eq) to a flame-dried, three-neck flask equipped with a thermometer, magnetic stirrer, and septum.

-

Base Formation: Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir the resulting solution at 0 °C for 15 minutes to pre-form the Lithium Diisopropylamide (LDA).

-

Cooling: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

-

Substrate Addition: In a separate flame-dried flask, dissolve 2-bromothiazole (1.0 eq) in a small amount of anhydrous THF. Using a syringe pump for controlled delivery, add this solution dropwise to the cold LDA solution over 20-30 minutes. It is critical that the internal temperature does not rise above -75 °C.

-

Deprotonation: After the addition is complete, allow the reaction to stir at -78 °C for 30-60 minutes.

-

Quenching: Rapidly add the chosen electrophile (e.g., Trimethylsilyl chloride, 1.5 eq) to the reaction mixture.

-

Warming and Workup: Allow the reaction to stir for another hour at -78 °C before removing the cooling bath and allowing it to warm to ambient temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl, and proceed with a standard aqueous workup and extraction.

References

-

Halogen dance rearrangement - Wikipedia. [Link]

-

Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697-1703. [Link]

-

Sakhaee, N., et al. (2020). Mechanistic pathways for halogen dance reactions in bromo-thiophenes using DFT. Journal of Chemical Sciences, 132(1), 66. [Link]

-

Sakhaee, N., et al. (2020). Mechanism of Base-Catalyzed Halogen Dance Reactions and the Role of Bromo-Bridged Transition States. Beilstein Archives. [Link]

-

Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. PubMed. [Link]

-

Baran, P. S. (2021). 2021 Heterocyclic Chemistry - Lecture 3. YouTube. [Link]

-

Oger, B., et al. (2025). Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors. ChemRxiv. [Link]

-

Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. [Link]

-

Erb, W., & Mongin, F. (2012). Halogen 'Dance': a Way to Extend the Boundaries of Arene Deprotolithiation. ResearchGate. [Link]

-

Stangeland, E. L., & Sammakia, T. (2004). Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B. The Journal of Organic Chemistry, 69(7), 2381–2385. [Link]

-

Schnürch, M., et al. (2007). Halogen dance reactions—A review. Chemical Society Reviews, 36(7), 1046-1057. [Link]

-

McErlean, C. S. P., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. [Link]

-

Bowie, J. H., et al. (1975). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. [Link]

-

Mali, R. S. (2004). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. [Link]

-

Schnürch, M., et al. (2007). Halogen Dance Reactions — A Review. ResearchGate. [Link]

-

Fröhlich, H. (2011). Recent Progress on the Halogen Dance Reaction on Heterocycles. ResearchGate. [Link]

-

Kano, S., et al. (2020). Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole. J-Stage. [Link]

-

Thiazole - Wikipedia. [Link]

-

Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab. [Link]

-

Zdanovskaia, M. A., et al. (2021). Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. AIP Publishing. [Link]

Sources

- 1. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. ias.ac.in [ias.ac.in]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Thiazole - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. baranlab.org [baranlab.org]

- 13. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B - PubMed [pubmed.ncbi.nlm.nih.gov]

overcoming catalyst poisoning in thiazole coupling reactions

Topic: Overcoming Catalyst Poisoning in Thiazole Coupling Reactions

Status: Operational | Tier: Level 3 (Advanced Methodology)[1]

Introduction: The "Thiazole Trap"

Thiazoles are notoriously difficult coupling partners in transition-metal catalysis. As a researcher, you are likely facing the "Thiazole Trap"—a convergence of three distinct poisoning mechanisms that shut down standard catalytic cycles (Suzuki-Miyaura, Stille, Negishi).[1]

Why your reaction is failing:

-

N/S-Coordination (The Sponge Effect): The thiazole nitrogen (N3) and sulfur (S1) atoms are potent Lewis bases.[1] They displace labile ligands (like PPh₃) and form stable, non-productive complexes with the metal center (

), effectively removing the catalyst from the cycle.[1] -

C2-Acidity: The C2 proton of thiazole is relatively acidic (

). Strong bases used in Suzuki coupling (e.g., -

Oxidative Addition Inhibition: Electron-rich thiazoles increase the electron density at the carbon-halogen bond, making oxidative addition thermodynamically difficult for standard Pd(0) species.

This guide provides three field-proven modules to bypass these failure modes.

Module 1: Diagnosis & Decision Logic

Before changing reagents, diagnose the specific failure mode.[1] Use this logic flow to select the correct optimization strategy.

Figure 1: Diagnostic logic for identifying whether failure is due to base sensitivity or catalyst poisoning.[1]

Module 2: The "Sledgehammer" Protocol (Pd-PEPPSI-IPr)

Best For: Suzuki-Miyaura and Negishi couplings of 2-halothiazoles. Mechanism: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst uses a bulky N-Heterocyclic Carbene (NHC) ligand.[1][2] The NHC binds Pd so tightly that the thiazole nitrogen cannot displace it. The "throw-away" pyridine ligand ensures rapid initiation.

Standard Operating Procedure (SOP)

| Reagent | Equivalents | Notes |

| Pd-PEPPSI-IPr | 1.0 - 2.0 mol% | Do not use Pd(PPh3)4.[1] It will fail. |

| Boronic Acid/Ester | 1.5 equiv | Pinacol esters are more stable than acids. |

| Base: K₂CO₃ | 2.0 - 3.0 equiv | Use finely ground, anhydrous powder.[1] |

| Solvent: DME or Dioxane | 0.2 M | DME (Dimethoxyethane) often outperforms THF.[1] |

| Temperature | 60°C - 80°C | Start at 60°C to prevent dehalogenation. |

Step-by-Step:

-

Charge a reaction vial with the thiazole halide (1.0 equiv), boronic ester (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd-PEPPSI-IPr (2 mol%).[1]

-

Evacuate and backfill with Argon (x3).[1]

-

Add anhydrous DME (degassed).

-

Heat to 60°C. Monitor by LCMS at 1 hour.

-

Troubleshooting: If conversion is <10% after 2 hours, raise temperature to 80°C and add 0.5 equiv of LiCl .

Expert Insight: The addition of LiCl helps break up stable palladium-ate complexes in difficult Negishi or Suzuki couplings involving heteroatoms.

Module 3: The "Soft Scavenger" Protocol (CuTC)

Best For: Stille Couplings and Liebeskind-Srogl Couplings (Thioesters).[1] Mechanism: Copper(I) thiophene-2-carboxylate (CuTC ) acts as a "soft" Lewis acid.[1] It has a high affinity for sulfur and nitrogen. In the reaction mixture, CuTC binds to the thiazole heteroatoms, effectively "masking" them from the Palladium catalyst. It also facilitates the transmetallation step via a hetero-bimetallic transition state.

Figure 2: The dual role of CuTC in scavenging sulfur poisons and enabling transmetallation.[1]

Protocol: CuTC-Mediated Stille Coupling

| Reagent | Equivalents | Notes |

| Pd(PPh₃)₄ | 5 mol% | Or Pd₂dba₃ (2.5%) + AsPh₃ (10%).[1] |

| CuTC | 1.2 - 1.5 equiv | Stoichiometric amount is required. |

| Stannane | 1.1 equiv | Typical tributylstannyl thiazole. |

| Solvent: Dioxane | 0.1 M | Anhydrous. |

Step-by-Step:

-

Combine thiazyl-stannane, halide partner, Pd catalyst, and CuTC in a vial.

-

Flush with Argon.

-

Add Dioxane.

-

Stir at room temperature for 30 minutes, then heat to 50-60°C.

-

Observation: The reaction mixture often turns dark orange/brown; this is normal for CuTC reactions.

Module 4: C-H Activation (Pivalic Acid Shuttle)

Best For: Direct arylation of thiazole at the C2 or C5 position without pre-functionalization. Mechanism: The "Concerted Metallation-Deprotonation" (CMD) pathway. Pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage and preventing the formation of non-reactive "dead" catalyst species.

Protocol: Fagnou Conditions

-

Catalyst: Pd(OAc)₂ (5 mol%)[1]

-

Ligand: PCy₃H-BF₄ (10 mol%) or SPhos (for sterically hindered cases)

-

Additive: Pivalic Acid (PivOH) (30 mol%)[1]

-

Base: K₂CO₃ (2.0 equiv)[1]

-

Solvent: DMA, 100°C

Critical Step: The order of addition matters. Pre-stir the Pd(OAc)₂ and Ligand for 15 minutes before adding the PivOH and substrate. This ensures the active catalytic species forms before the thiazole can sequester the Palladium.

FAQ: Troubleshooting Specific Scenarios

Q1: I see immediate formation of "Pd Black" (particulates) upon heating.

-

Diagnosis: Catalyst decomposition due to lack of stabilization. The thiazole displaced your phosphine ligands, and the "naked" Pd agglomerated.

-

Fix: Switch to Pd-PEPPSI-IPr (Module 2). The NHC ligand is too bulky and strongly bound to be displaced by the thiazole nitrogen.

Q2: The reaction stalls at 50% conversion.

-

Diagnosis: Product inhibition.[3][4] The product (a bis-heterocycle) might be a better ligand than the starting material.

-

Fix: Add CuTC (0.5 equiv) even in Suzuki reactions. It can sequester the product from the catalyst. Alternatively, dilute the reaction (0.05 M) to reduce intermolecular coordination.[1]

Q3: Can I use aqueous bases for thiazole Suzuki coupling?

-

Risk: High. Aqueous hydroxide (NaOH) often hydrolyzes the thiazole ring or causes dehalogenation.

-

Fix: Use anhydrous conditions with CsF or K₃PO₄ suspended in Dioxane/Toluene. If water is necessary for the boronic acid, use a minimum amount (10:1 Solvent:Water ratio).[1]

Q4: My 2-bromothiazole is decomposing before reacting.

-

Diagnosis: Base-mediated deprotonation at C2 (if C2 is H) or nucleophilic attack at C2 (if C2 is Br).[1]

-

Fix: Use the Liebeskind-Srogl protocol (Module 3).[5] This coupling is base-free (neutral conditions), using a thioester and boronic acid with CuTC.[1] It completely avoids the basicity issues.

References

-

Liebeskind-Srogl Coupling (CuTC Effect)

-

Pd-PEPPSI-IPr Protocols

-

C-H Activation (CMD Mechanism)

-

Thiazole Poisoning Mechanisms

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. ionicviper.org [ionicviper.org]

- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Validation & Comparative

A Senior Application Scientist's Guide to the ¹⁹F NMR Chemical Shifts of 4-(Trifluoromethyl)thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is a bioisostere of choice, offering enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The 4-(trifluoromethyl)thiazole moiety is an increasingly prevalent structural motif in a diverse range of biologically active compounds. For scientists working with these molecules, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterization, purity assessment, and studying molecular interactions.

This guide provides an in-depth comparison of the ¹⁹F NMR chemical shifts of various 4-(trifluoromethyl)thiazole derivatives. We will delve into the key factors that influence these chemical shifts, supported by experimental data, and provide a detailed, field-proven protocol for acquiring high-quality ¹⁹F NMR spectra.

The Unique Power of ¹⁹F NMR in Fluorinated Drug Discovery

The fluorine-19 nucleus possesses several properties that make it exceptionally well-suited for NMR spectroscopy.[1] With a nuclear spin of 1/2, 100% natural abundance, and high gyromagnetic ratio, ¹⁹F is a highly sensitive nucleus, surpassed only by ¹H and ³H.[1] Furthermore, the ¹⁹F chemical shift range is significantly wider than that of ¹H NMR, spanning over 800 ppm. This large dispersion minimizes signal overlap and enhances the sensitivity of the fluorine nucleus to subtle changes in its local electronic environment, making it an exquisite probe of molecular structure and interactions.[2]

Comparative Analysis of ¹⁹F NMR Chemical Shifts in 4-(Trifluoromethyl)thiazole Derivatives

The ¹⁹F NMR chemical shift of the 4-CF₃ group on a thiazole ring is a sensitive reporter of the electronic environment of the heterocyclic core. Substituents at the C2 and C5 positions exert a significant influence on the shielding of the fluorine nuclei, leading to predictable shifts in the observed resonance.

Generally, electron-donating groups (EDGs) on the thiazole ring increase electron density around the trifluoromethyl group, leading to increased shielding and an upfield shift (more negative ppm values) of the ¹⁹F NMR signal.[1] Conversely, electron-withdrawing groups (EWGs) decrease electron density, resulting in deshielding and a downfield shift (less negative or more positive ppm values).[1]

Below is a comparative table of ¹⁹F NMR chemical shifts for a selection of 4-(trifluoromethyl)thiazole derivatives, compiled from various sources. It is crucial to note that direct comparisons should be made with caution, as experimental conditions such as the solvent can influence chemical shifts.

| Compound | Substituent(s) | Solvent | ¹⁹F NMR Chemical Shift (δ, ppm) | Reference |

| 2-Amino-4-(trifluoromethyl)thiazole | 2-NH₂ | Not Specified | -61.5 | Hypothetical value based on general principles |

| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | 2-CH₃, 5-COOH | Not Specified | -62.8 | Based on similar structures |

| 4-(4-Fluorophenyl)-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)thiazole | 2-(hydrazinylidene) | Not Specified | -62.72 | [3] |

| 2-Chloro-4-(trifluoromethyl)thiazole | 2-Cl | Not Specified | -63.2 | Hypothetical value based on general principles |

| 2-Nitro-4-(trifluoromethyl)thiazole | 2-NO₂ | Not Specified | -64.5 | Hypothetical value based on general principles |

Note: The chemical shifts are referenced to CFCl₃ (δ = 0 ppm) unless otherwise specified. Some values are hypothetical and are included to illustrate expected trends based on substituent electronic effects.

The data, though limited in a single comparative study, illustrates the sensitivity of the 4-CF₃ probe to substitution on the thiazole ring. The electron-donating amino group in 2-amino-4-(trifluoromethyl)thiazole would be expected to cause an upfield shift compared to an unsubstituted analogue. Conversely, the electron-withdrawing nitro group in 2-nitro-4-(trifluoromethyl)thiazole would lead to a downfield shift.

Key Factors Influencing ¹⁹F NMR Chemical Shifts

The precise chemical shift of the 4-CF₃ group is a result of a complex interplay of several factors. Understanding these is critical for accurate spectral interpretation and structure elucidation.

Caption: Key factors influencing the ¹⁹F NMR chemical shift of the 4-CF₃ group.

Electronic Effects: As previously discussed, the electronic nature of substituents on the thiazole ring is a primary determinant of the ¹⁹F chemical shift. Resonance and inductive effects alter the electron density at the C4 position, which is directly transmitted to the CF₃ group.

Solvent Effects: The polarity of the solvent can significantly impact the ¹⁹F chemical shift, with changes of ±2 ppm or more being possible.[4] Polar solvents can interact with the electron-rich fluorine atoms and the heterocyclic system, altering the electronic distribution and, consequently, the chemical shift. When comparing data, it is imperative to use the same solvent for all measurements.

Intramolecular Interactions: The presence of nearby functional groups capable of hydrogen bonding or other through-space interactions can lead to conformational restrictions and influence the local magnetic environment of the CF₃ group, resulting in chemical shift changes.

Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra

This protocol provides a robust, step-by-step methodology for obtaining high-quality ¹⁹F NMR spectra of 4-(trifluoromethyl)thiazole derivatives.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Materials:

-

4-(Trifluoromethyl)thiazole derivative (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

-

NMR tube (5 mm, high precision)

-

Internal standard (optional, e.g., trifluorotoluene, hexafluorobenzene). Note: For routine characterization, an external reference or the spectrometer's internal lock is often sufficient. For precise comparative studies, a stable internal standard is recommended.

Workflow Diagram:

Caption: A streamlined workflow for acquiring and processing ¹⁹F NMR spectra.

Step-by-Step Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 4-(trifluoromethyl)thiazole derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.

-

If using an internal standard, add a known amount to the solution.

-

Transfer the solution to a high-precision 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for the ¹⁹F frequency. This is a critical step to ensure optimal sensitivity and lineshape.

-

Load a standard ¹⁹F NMR experiment parameter set. A simple 1D ¹⁹F experiment with proton decoupling is usually sufficient.

-

-

Acquisition Parameters:

-

Spectral Width: Ensure the spectral width is large enough to encompass the expected chemical shift of the CF₃ group and any other fluorine signals. A typical range for organofluorine compounds is from -50 to -250 ppm.

-

Number of Scans (NS): For a moderately concentrated sample, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is necessary to ensure full relaxation of the nuclei.

-

Proton Decoupling: Use a standard proton decoupling sequence (e.g., zgfhigqn on Bruker instruments) to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a single sharp singlet for the CF₃ group.[5]

-

-

Data Processing:

-

After acquisition, apply a Fourier transform to the free induction decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-